Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and biological functions of carbohydrates.
Mechanism of Action
Target of Action
The primary target of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside, also known as [(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, a process that is essential for the biosynthesis of mucin .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase . It prevents the enzyme from incorporating glucosamine into O-glycans . This inhibition disrupts the normal function of the enzyme, leading to changes in the biosynthesis of mucin .
Biochemical Pathways
The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar molecules to proteins, a process that is crucial for the function of many proteins. The disruption of this pathway can lead to changes in the structure and function of these proteins .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
The inhibition of glycosyltransferase by this compound leads to the suppression of mucin biosynthesis . This can result in the inhibition of MUC1 expression in certain cancer cell lines, such as the breast cancer cell line MDF-7 . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer .
Action Environment
For instance, the compound is stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, substitution, and deprotection, but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucopyranoside ring.
Reduction: This can be used to reduce any ketone or aldehyde groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is extensively used in scientific research, particularly in:
Chemistry: As a precursor for synthesizing more complex carbohydrate derivatives.
Biology: In the study of glycoproteins and glycolipids, which are essential for cell-cell communication and other biological processes.
Industry: Used in the production of various biochemical reagents and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
- Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and biological activities. Its ability to inhibit glycosyltransferases makes it particularly valuable in glycobiology research .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7/c1-16(26)25-21-23(31-17(2)27)22(28)20(15-29-13-18-9-5-3-6-10-18)32-24(21)30-14-19-11-7-4-8-12-19/h3-12,20-24,28H,13-15H2,1-2H3,(H,25,26)/t20-,21-,22-,23-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWJKHLDBYORCA-RMRNXIRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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